molecular formula C5H4Cl2N2S B1316840 4,5-Dichloro-2-(methylsulfanyl)pyrimidine CAS No. 99469-85-9

4,5-Dichloro-2-(methylsulfanyl)pyrimidine

Cat. No. B1316840
Key on ui cas rn: 99469-85-9
M. Wt: 195.07 g/mol
InChI Key: JATIYCWFOYRIEM-UHFFFAOYSA-N
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Patent
US09056865B2

Procedure details

A suspension of 5-chloro-2-(methylthio)pyrimidin-4(3H)-one (24 g, 0.136 mol) in POCl3 (200 mL) was heated at reflux for 2 hrs. The reaction mixture was then cooled to room temperature and was concentrated to remove excessive of POCl3. The residue was then treated with H2O (150 mL) and was adjusted to pH=7˜8 with aq. K2CO3. The resulting mixture was extracted with CH2Cl2 (50 mL×4). The combined organic layers were washed with brine (50 mL), dried over Na2SO4 and filtered. The filtrate was concentrated and dried on vacuum to give title compound (23 g, 86%) as a light brown solid.
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](=O)[NH:4][C:5]([S:8][CH3:9])=[N:6][CH:7]=1.O=P(Cl)(Cl)[Cl:13]>>[Cl:13][C:3]1[C:2]([Cl:1])=[CH:7][N:6]=[C:5]([S:8][CH3:9])[N:4]=1

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
ClC=1C(NC(=NC1)SC)=O
Name
Quantity
200 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hrs
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
to remove excessive of POCl3
ADDITION
Type
ADDITION
Details
The residue was then treated with H2O (150 mL)
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with CH2Cl2 (50 mL×4)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
dried on vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC=C1Cl)SC
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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